Ioxynil octanoate

Lipophilicity Cuticular Penetration Foliar Uptake

Ioxynil octanoate (CAS 3861-47-0) is a lipophilic hydroxybenzonitrile ester (log P ≈ 5.7) engineered for enhanced cuticular penetration in post-emergence broadleaf weed control. Substitution with ioxynil sodium (log P ≈ 2.9) compromises foliar uptake and rainfastness, risking field efficacy gaps. • Rapid soil dissipation (half-life <1.78 days) minimizes rotational crop carryover, critical for high-value vegetable rotations (onions, leeks, garlic). • 3-4x higher PSII inhibitory potency vs. bromoxynil; retains efficacy against bromoxynil-tolerant Viola arvensis biotypes. • Available as ≥98% analytical standard (GC/qNMR) for residue monitoring and ≥95% technical concentrate for formulation R&D.

Molecular Formula C15H17I2NO2
Molecular Weight 497.11 g/mol
CAS No. 3861-47-0
Cat. No. B166217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIoxynil octanoate
CAS3861-47-0
Synonyms4-Cyano-2,6-di-iodophenyl octanoate
Molecular FormulaC15H17I2NO2
Molecular Weight497.11 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I
InChIInChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3
InChIKeyQBEXFUOWUYCXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ioxynil Octanoate: Technical Baseline


Ioxynil octanoate (CAS 3861-47-0) is a nitrile herbicide belonging to the hydroxybenzonitrile chemical group. It is the octanoate ester derivative of ioxynil (CAS 1689-83-4), synthesized to enhance lipophilicity and cuticular penetration [1]. The compound acts as a selective post-emergence herbicide with contact and systemic activity, primarily inhibiting photosynthetic electron transport at Photosystem II [2]. As a formulated active ingredient, it is deployed for the control of annual broad-leaved weeds in cereals, onions, leeks, flax, sugarcane, and turf [3]. Ioxynil octanoate is commercially available as a technical concentrate (e.g., ≥95% purity) and as an analytical standard (≥98.0% by GC/qNMR) for residue monitoring .

Ioxynil Octanoate: Substitution Risks


Substitution of ioxynil octanoate with ioxynil (free phenol) or ioxynil sodium salt is not a straightforward procurement decision, as these compounds exhibit fundamentally different physicochemical profiles that dictate their foliar uptake, translocation, and environmental fate. Ioxynil octanoate is a lipophilic ester designed for enhanced cuticular penetration; the octanoate moiety confers a markedly higher octanol-water partition coefficient (log P ≈ 5.7) compared to ioxynil (log P ≈ 3.4) and ioxynil sodium (log P ≈ 2.9), which are more water-soluble salts [1][2]. This difference in lipophilicity directly impacts the compound's ability to traverse the waxy cuticle of target weeds, its retention on foliage under rainfall, and its subsequent hydrolysis to the active ioxynil moiety within plant tissues [3]. Furthermore, the ester form exhibits a distinct soil dissipation profile (half-life <1.78 days) and requires formulation-specific handling due to its susceptibility to alkaline hydrolysis [4]. Generic substitution without quantitative equivalence in these dimensions can lead to reduced field efficacy, altered weed control spectra, and non-compliance with residue limits. The following evidence quantifies these critical differences.

Ioxynil Octanoate: Differential Evidence


Lipophilicity: Log P Differential

Ioxynil octanoate is engineered as a lipophilic ester to maximize foliar penetration. Its calculated partition coefficient (XLogP3-AA) is 5.7, which is approximately 2.3 log units higher than ioxynil (log P 3.4) and 2.8 log units higher than ioxynil sodium (log P 2.9) [1][2]. This quantitative difference in lipophilicity translates directly to a stronger affinity for the waxy cuticle of plant leaves, enabling more efficient entry into the symplast where it is hydrolyzed to the active ioxynil phenol [3].

Lipophilicity Cuticular Penetration Foliar Uptake

Uncoupling Activity in Chloroplasts

Although ioxynil octanoate is a pro-herbicide that must hydrolyze to ioxynil for activity, the active ioxynil moiety demonstrates a clear potency advantage over its closest structural analog, bromoxynil. In isolated chloroplast assays from Matricaria inodora and Viola arvensis, ioxynil sodium (the salt form of the active moiety) was 3- to 4-fold more effective as an inhibitory uncoupler of photophosphorylation than bromoxynil potassium [1][2]. Additionally, in PMS cyclic photophosphorylation assays, ioxynil was approximately one hundred times more effective as an uncoupler than bromoxynil [3].

Photosystem II Oxidative Phosphorylation Uncoupling Activity

Thylakoid Binding Site Affinity

In radiolabeled displacement studies, ioxynil partially replaced bound ¹⁴C-bromoxynil from chloroplast binding sites, whereas bromoxynil failed to displace bound ¹⁴C-ioxynil [1]. This asymmetric displacement indicates that ioxynil binds more tightly and/or to a distinct sub-population of binding sites within the thylakoid membrane, consistent with its 3- to 4-fold higher inhibitory constant (Ki) relative to bromoxynil [2].

Radioligand Binding Thylakoid Membrane Target Site Affinity

Soil Degradation Half-Life

Field dissipation studies in maize cropping systems demonstrate that ioxynil octanoate degrades rapidly in soil, following pseudo-first-order kinetics with a half-life (t₁/₂) of less than 1.78 days [1]. No detectable residues (<0.01 mg kg⁻¹) were found in maize grain at harvest after a 60-day withholding period [1]. This rapid dissipation contrasts with the broader hydroxybenzonitrile class, where some members (e.g., bromoxynil phenol) can persist in aerobic soil for approximately one month [2].

Environmental Fate Soil Degradation Residue Management

Ioxynil Octanoate: Key Applications


Rainfast Broadleaf Control in Cereals

The high log P of ioxynil octanoate (5.7) confers rainfastness after application, ensuring the lipophilic ester remains on the leaf cuticle and continues to penetrate even after light precipitation events [1]. This is critical in cereal production regions where post-emergence applications are subject to unpredictable rainfall. The rapid hydrolysis of the octanoate to active ioxynil inside the leaf then delivers the potent uncoupling activity (3-4x stronger than bromoxynil) to Photosystem II [2]. Users selecting ioxynil octanoate over water-soluble salt formulations gain operational flexibility in spray timing without sacrificing efficacy.

Weed Management in Onion & Leek Rotations

The rapid soil dissipation half-life of <1.78 days for ioxynil octanoate [3] is a differentiating advantage in high-value vegetable rotations (e.g., onions, leeks, garlic). In contrast to alternative hydroxybenzonitriles that persist for weeks in soil [4], ioxynil octanoate's swift degradation minimizes the risk of phytotoxic residues affecting subsequent sensitive crops such as legumes or root vegetables. Procurement of ioxynil octanoate for use in these systems supports compliance with strict Maximum Residue Limits (MRLs) and facilitates flexible crop planning.

Bromoxynil-Resistant Weed Control

Radioligand binding studies reveal that ioxynil exhibits stronger and partially non-overlapping binding to thylakoid sites compared to bromoxynil [5]. In practical terms, weed populations that have developed reduced sensitivity to bromoxynil (e.g., certain Viola arvensis biotypes) may retain susceptibility to ioxynil. The quantitative evidence of 3-4x higher inhibitory potency and asymmetric displacement supports the strategic rotation or tank-mixing of ioxynil octanoate to manage selection pressure and delay resistance evolution in nitrile herbicide programs.

Residue Analysis Reference Standard

Ioxynil octanoate is a required analytical reference standard for laboratories conducting pesticide residue analysis in crops (e.g., maize, cereals) and soil under regulatory monitoring programs [6]. The availability of high-purity (>98.0%) standards with documented storage stability (2-10°C) ensures accurate quantification in HPLC-UV and LC-MS/MS workflows. This application is essential for food safety compliance, environmental fate studies, and regulatory dossier submissions where ioxynil octanoate is the analyte of interest.

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